molecular formula C23H25BrClNO2 B4103162 N-[4-(benzyloxy)-3-bromo-5-methoxybenzyl]-N-(1-phenylethyl)amine

N-[4-(benzyloxy)-3-bromo-5-methoxybenzyl]-N-(1-phenylethyl)amine

Cat. No.: B4103162
M. Wt: 462.8 g/mol
InChI Key: IQZOHFYROIXDNX-UHFFFAOYSA-N
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Description

N-[4-(benzyloxy)-3-bromo-5-methoxybenzyl]-N-(1-phenylethyl)amine is a complex organic compound that features a benzyl ether, a bromine substituent, and a methoxy group on a benzyl backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(benzyloxy)-3-bromo-5-methoxybenzyl]-N-(1-phenylethyl)amine typically involves multiple steps. One common approach starts with the preparation of the benzyl ether derivative, followed by bromination and methoxylation reactions. The final step involves the formation of the hydrochloride salt.

    Benzyl Ether Formation: The initial step involves the reaction of a benzyl alcohol with a suitable benzyl halide under basic conditions to form the benzyl ether.

    Bromination: The benzyl ether is then subjected to bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Methoxylation: The brominated product is further reacted with a methoxy reagent, such as sodium methoxide, to introduce the methoxy group.

    Formation of Hydrochloride Salt: The final step involves the reaction of the amine with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-(benzyloxy)-3-bromo-5-methoxybenzyl]-N-(1-phenylethyl)amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

N-[4-(benzyloxy)-3-bromo-5-methoxybenzyl]-N-(1-phenylethyl)amine has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of N-[4-(benzyloxy)-3-bromo-5-methoxybenzyl]-N-(1-phenylethyl)amine involves its interaction with specific molecular targets. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(benzyloxy)-3-chloro-5-methoxybenzyl]-1-phenylethanamine hydrochloride
  • N-[4-(benzyloxy)-3-fluoro-5-methoxybenzyl]-1-phenylethanamine hydrochloride
  • N-[4-(benzyloxy)-3-iodo-5-methoxybenzyl]-1-phenylethanamine hydrochloride

Uniqueness

N-[4-(benzyloxy)-3-bromo-5-methoxybenzyl]-N-(1-phenylethyl)amine is unique due to the presence of the bromine substituent, which can influence its reactivity and biological activity. The combination of the benzyloxy, bromine, and methoxy groups provides a distinct chemical profile that can be leveraged in various applications.

Properties

IUPAC Name

N-[(3-bromo-5-methoxy-4-phenylmethoxyphenyl)methyl]-1-phenylethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24BrNO2.ClH/c1-17(20-11-7-4-8-12-20)25-15-19-13-21(24)23(22(14-19)26-2)27-16-18-9-5-3-6-10-18;/h3-14,17,25H,15-16H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQZOHFYROIXDNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NCC2=CC(=C(C(=C2)Br)OCC3=CC=CC=C3)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[4-(benzyloxy)-3-bromo-5-methoxybenzyl]-N-(1-phenylethyl)amine
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N-[4-(benzyloxy)-3-bromo-5-methoxybenzyl]-N-(1-phenylethyl)amine
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N-[4-(benzyloxy)-3-bromo-5-methoxybenzyl]-N-(1-phenylethyl)amine
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N-[4-(benzyloxy)-3-bromo-5-methoxybenzyl]-N-(1-phenylethyl)amine
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